2-fluoro-2,3-dihydro-1H-inden-1-amine

Medicinal Chemistry Synthetic Intermediate MAO-B Inhibition

Sourcing a reliable chiral fluorinated building block for CNS drug discovery often faces supply inconsistency. 2-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1822602-07-2) is the precise solution. - Enables direct synthesis of fluorinated rasagiline/selegiline analogs for SAR studies (parent scaffold IC50: 0.11-0.48 µM). - The 2-fluoro substituent creates a chiral center critical for studying stereochemical effects on target engagement and BBB penetration. - Supplied with verified 95% purity, ensuring reproducibility for high-throughput parallel synthesis and PET radioligand development.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
Cat. No. B13233452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)N)F
InChIInChI=1S/C9H10FN/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,11H2
InChIKeyMPZMJRRSNZFFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2,3-dihydro-1H-inden-1-amine: Key Fluorinated Building Block


2-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1822602-07-2) is a chiral, fluorinated derivative of the 1-aminoindane scaffold. It is classified as a fluorinated cyclic amine building block, primarily utilized in medicinal chemistry as a key intermediate for synthesizing bioactive small molecules [1]. The compound is defined by a primary amine at the 1-position and a single fluorine atom substituted at the 2-position of the saturated indane ring , giving it a molecular weight of 151.18 g/mol. Its significance is derived from the strategic incorporation of fluorine, a modification known to profoundly alter the physicochemical and pharmacokinetic properties of drug candidates compared to their non-fluorinated parent scaffolds [2].

1
Fluorinated chiral amine building block 2-fluoro substitution on indane scaffold for medicinal chemistry
2
MAO-B inhibitor precursor context Reported scaffold-based pathway inhibition research
3
Stereochemical-control study fit Chiral center enables enantiomer-specific synthesis

Why 2-Fluoro-2,3-dihydro-1H-inden-1-amine Is Irreplaceable


Generic substitution with the non-fluorinated 2,3-dihydro-1H-inden-1-amine is precluded because the specific incorporation of a fluorine atom at the 2-position fundamentally alters the chemical entity's intrinsic properties and biological potential [1]. Fluorine's high electronegativity and small size introduce a unique electronic environment, modifying the amine's basicity and the scaffold's overall lipophilicity compared to the parent compound [2]. The 2-fluoro substituent on the indane ring creates a chiral center that is absent in the parent 1-aminoindane, leading to stereochemical outcomes that are critical for drug-target interactions, particularly in the development of selective MAO-B inhibitors where the 2,3-dihydro-1H-inden-1-amine scaffold has demonstrated potent activity [3].

Target
2-Fluoro-2,3-dihydro-1H-inden-1-amine
Fluorine at C2 alters basicity, lipophilicity and creates a chiral center critical for stereoselective interactions.
Substitute
2,3-dihydro-1H-inden-1-amine
Non-fluorinated parent lacks the chiral center and electronic modulation; stereochemical outcomes may not transfer.
Target
2-Fluoro regiochemistry
Saturated-ring fluorine enables unique ring pucker and reactivity; reported for selective MAO-B inhibitor synthesis.
Substitute
5- or 6-fluoroindan-1-amines
Aromatic substitution gives different electronic profile; regioisomer mismatch may shift pathway-response endpoints.

Quantitative Evidence for 2-Fluoro-2,3-dihydro-1H-inden-1-amine


Chiral Differentiation vs. Parent Scaffold

2-Fluoro-2,3-dihydro-1H-inden-1-amine differs fundamentally from its closest non-fluorinated analog, 2,3-dihydro-1H-inden-1-amine, through the introduction of a chiral center at the 2-position. The parent 1-aminoindane scaffold is achiral at the carbon bearing the amine [1]. The 2-fluoro substitution creates a new stereocenter, yielding a pair of cis/trans diastereomers, such as the characterized (1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1909293-55-5) . This introduces stereochemical complexity that can be exploited to achieve higher target selectivity in drug design, a feature validated by the development of potent and selective 2,3-dihydro-1H-inden-1-amine-based MAO-B inhibitors showing IC50 values as low as 0.11 µM [2].

Chiral differentiation
Class-level
2-fluoro scaffold introduces a chiral center at C2; parent 1-aminoindane has 0 stereocenters on the core.
Stereochemical-control study fit
Class-level scaffold comparison; individual enantiomer data not provided
Medicinal Chemistry Synthetic Intermediate MAO-B Inhibition

Selective MAO-B Inhibitor Precursor

The 2,3-dihydro-1H-inden-1-amine scaffold has been professionally validated as a basis for creating potent and selective MAO-B inhibitors, a key therapeutic target for Parkinson's disease [1]. In a quantitative structure-activity relationship (SAR) study, lead compounds like L4 (IC50 = 0.11 µM) and L8 (IC50 = 0.18 µM) demonstrated MAO-B inhibitory activity comparable to the established drug Selegiline, with high selectivity over MAO-A [1]. The 2-fluoro analog serves as a direct, advanced starting material for introducing a fluorine atom into this validated pharmacophore. This strategic fluorination is known to enhance metabolic stability and modulate target binding in this compound class [2], positioning it as a superior intermediate over the non-fluorinated parent for next-generation MAO-B inhibitor discovery [3].

MAO-B inhibitor context
Class-level
Fluorinated analog (1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amine showed MAO-B IC50 = 173 nM. Non-fluorinated leads from same scaffold reach IC50 0.11 µM.
Reported MAO-B pathway inhibition context
Class-level scaffold inference; direct testing of the building block not performed
Neurodegeneration MAO-B Pharmacology SAR

Purity and Structural Identity

For research and development procurement, the compound 2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is commercially available with a confirmed minimum purity specification of 95% . This level of purity is explicitly specified by suppliers, ensuring consistency for sensitive chemical reactions such as amide bond formations or reductive aminations. Its unique molecular identity is confirmed by its assigned CAS number (1822602-07-2 for the free base) and a specific PubChem Compound ID (CID 122236563) [1], distinguishing it from the non-fluorinated 1-aminoindane (PubChem CID 2794441) [2]. This authenticated identity is crucial for scientists who require a precise, reproducible building block to avoid failed syntheses resulting from misidentified or inadequately characterized starting materials.

Purity & identity
Supporting evidence
95% min. purity (HCl salt); confirmed CAS 1822602-07-2 and PubChem CID 122236563.
Procurement-grade identity review
Supports stoichiometry and reproducible synthesis
Chemical Procurement Building Block Quality Control

Regiochemical Differentiation from Positional Isomers

The 2-fluoro-2,3-dihydro-1H-inden-1-amine structure is regiochemically distinct from other fluoro-indanamine isomers, such as the 5-fluoro or 6-fluoro variants (e.g., (S)-6-fluoroindan-1-amine, CAS 1391354-92-9) . The fluorine at the 2-position is attached to the saturated ring, creating a unique electronic and steric environment unlike its aromatic-substituted counterparts [1]. This regiochemistry directly influences the amine's basicity, molecular conformation, and subsequent reactivity. For example, in the synthesis of fluorinated N-propargyl rasagiline analogs, the 2-fluoro substitution pattern is critical for achieving high target affinity, with a directly comparable analog showing an MAO-B IC50 of 173.0 nM [2]. Procuring the correct, positionally defined 2-fluoro isomer is non-negotiable for accessing this specific class of bioactive molecules.

Regiochemical precision
Cross-study comparable
2-fluoro on saturated ring (this compound) vs. aromatic-substituted 5-/6-fluoro isomers. 2-fluoro N-propargyl analog: MAO-B IC50 173 nM.
Regiochemistry-specific synthesis route
Positional isomers may shift target-binding and reactivity profiles
Regiochemistry Synthetic Intermediate Structure Confirmation

Primary Applications of 2-Fluoro-2,3-dihydro-1H-inden-1-amine


Next-Gen MAO-B Inhibitor Synthesis

This compound is the optimal chiral amine starting material for medicinal chemistry groups synthesizing novel fluorinated analogs of rasagiline and selegiline. The established MAO-B inhibitory activity of the 2,3-dihydro-1H-inden-1-amine scaffold (with lead compounds achieving IC50 values of 0.11–0.48 µM) provides a strong foundation for SAR studies [1]. Using 2-fluoro-2,3-dihydro-1H-inden-1-amine allows researchers to directly install a fluorine atom at a metabolically labile position, a strategy validated by the development of fluorinated radioligands that maintain nanomolar affinity for MAO-B (IC50 = 173.0 nM) [2] and are used in PET imaging to study neurodegeneration [3].

Chirality-Dependent CNS Drug Candidates

The introduction of a fluorine at the 2-position creates a chiral center, enabling the synthesis and separation of stereochemically pure cis and trans diastereomers. This is particularly valuable in CNS drug discovery, where stereochemistry profoundly impacts pharmacodynamics and pharmacokinetics. The fluorine atom's presence on the saturated ring, rather than the aromatic system, allows for unique investigations into how changes in ring pucker, conformational bias, and amine basicity (pKa modulation) affect blood-brain barrier penetration and target engagement [1], distinguishing it from its 5- and 6-fluoro positional isomers [2].

Radiosynthesis of 18F-PET Imaging Agents

As a structural analog of the precursor used to synthesize [^18F]fluororasagiline, 2-fluoro-2,3-dihydro-1H-inden-1-amine can serve as a key intermediate for developing novel positron emission tomography (PET) radioligands. The successful in vivo characterization of a related 2-fluoro-N-propargylindan-1-amine, which showed high brain uptake (275% SUV at 4 min) in non-human primates [1], directly supports the use of this fluorinated amine precursor for creating imaging agents to quantify MAO-B expression in the brain [2].

Parallel Synthesis Building Block

With a commercially verified minimum purity of 95% and a defined molecular weight (187.64 g/mol for the hydrochloride salt), this compound meets the strict quality control specifications required for high-throughput parallel synthesis [1]. Its unique molecular identifier (CAS 1822602-07-2) ensures reproducibility across research sites and publications, making it a reliable, traceable input for building diverse, fluorine-containing screening libraries [2].

Application
Selection Property
Validation Focus
MAO-B inhibitor synthesis research
Fluorinated aminoindane scaffold
MAO-B pathway assay context
Chirality-dependent CNS candidate studies
Chiral fluorinated amine handle
Stereochemistry-dependent binding review
PET radioligand precursor development
18F-labeling compatibility
Brain uptake and target quantification models
Parallel synthesis building block
Research-grade purity specification
Reproducible library synthesis validation
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